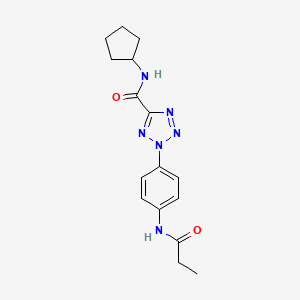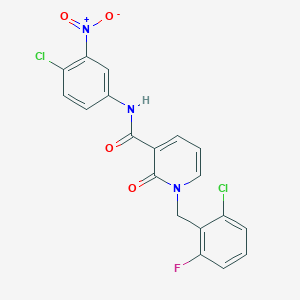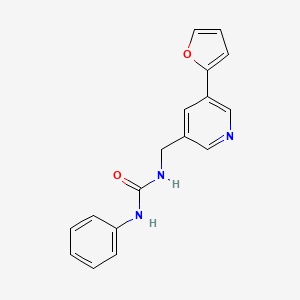
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Antitumor Activity
Compounds with similar structures have been synthesized and tested for their antitumor activities. For instance, the synthesis and chemistry of novel broad-spectrum antitumor agents have been explored, with certain compounds showing curative activity against leukemia, suggesting a potential application of similar compounds in cancer therapy (M. Stevens et al., 1984). Additionally, new synthetic routes to the antitumor drug temozolomide have been investigated, highlighting the role of similar chemical frameworks in the development of cancer treatments (Yongfeng Wang et al., 1997).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, has seen the creation of new methods. For example, a novel one-step method to convert an amide into a tetrazole has been developed, showcasing the versatility of related chemical structures in synthesizing biologically relevant molecules (J. Duncia et al., 1991).
Antiallergic and Anticancer Studies
The synthesis and study of new compounds for their antiallergic and anticancer activities also form a significant part of the research landscape. Compounds within this chemical class have been evaluated for their potential to inhibit allergic reactions and demonstrate cytotoxicity against cancer cells, suggesting their utility in developing new therapeutic agents (R. Ford et al., 1986), (Ashraf S. Hassan et al., 2014).
Novel Synthetic Methods
Innovative synthetic methods utilizing similar compounds have been reported, including phosphitylation of primary carboxamides for the synthesis of peptide-oligonucleotide conjugates with acylphosphoramidate linkages, indicating the importance of such chemical structures in facilitating new synthetic routes (A. Grandas et al., 1995).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-(propanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-2-14(23)17-12-7-9-13(10-8-12)22-20-15(19-21-22)16(24)18-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQKZDZYOWGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)


![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)


![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)
